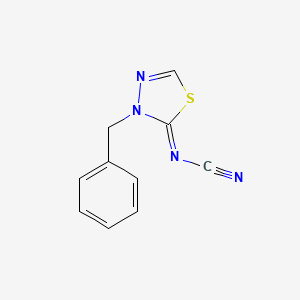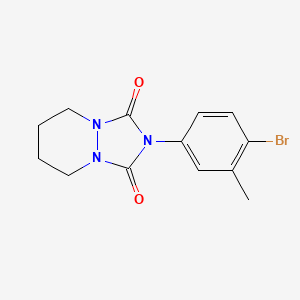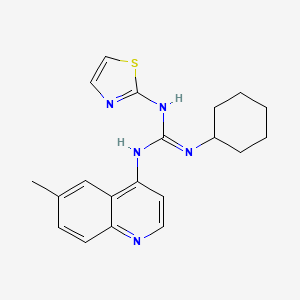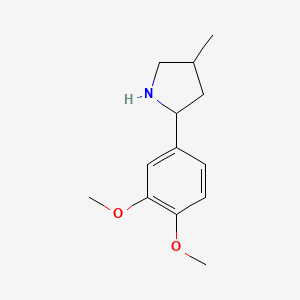
(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a benzyl group attached to the thiadiazole ring, which is further connected to a cyanamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl isothiocyanate with hydrazine hydrate, followed by cyclization with cyanogen bromide. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be conducted under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the cyanamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the cyanamide group can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals, including antimicrobial and anticancer agents.
Industry: In industrial applications, it is used in the synthesis of dyes, agrochemicals, and materials science for the development of novel polymers and coatings.
作用机制
The mechanism of action of (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key metabolic or signaling pathways, making it a valuable tool in biochemical research.
Similar Compounds:
(3-Phenyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide: Similar structure but with a phenyl group instead of a benzyl group.
(3-Methyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide: Features a methyl group, offering different steric and electronic properties.
(3-Benzyl-1,3,4-oxadiazol-2(3H)-ylidene)cyanamide: An oxadiazole analog, replacing sulfur with oxygen in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
属性
| 111393-96-5 | |
分子式 |
C10H8N4S |
分子量 |
216.26 g/mol |
IUPAC 名称 |
(3-benzyl-1,3,4-thiadiazol-2-ylidene)cyanamide |
InChI |
InChI=1S/C10H8N4S/c11-7-12-10-14(13-8-15-10)6-9-4-2-1-3-5-9/h1-5,8H,6H2 |
InChI 键 |
LVXAEIVACZEAHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=NC#N)SC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/no-structure.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)


![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)


